

# A Comparative Guide to B7H3-Targeting Agents: RV01 in Focus

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The B7 homolog 3 (B7H3), a member of the B7 superfamily, has emerged as a compelling immuno-oncology target due to its widespread overexpression across various solid tumors and its association with poor prognosis. This has spurred the development of a diverse pipeline of B7H3-targeting therapeutics, each with a unique mechanism of action. This guide provides an objective comparison of **RV01**, a novel radiopharmaceutical, with other prominent B7H3-targeting agents, including enoblituzumab, omburtamab, and MGC018, supported by available experimental data.

## Introduction to B7H3 as a Therapeutic Target

B7-H3 is a type I transmembrane protein that plays a complex role in immune regulation. While its precise receptor is still under investigation, its overexpression on tumor cells is linked to immune evasion and tumor progression. This makes B7-H3 an attractive target for various therapeutic modalities designed to eliminate cancer cells.

# **Overview of B7H3-Targeting Agents**

The landscape of B7H3-targeted therapies is diverse, encompassing monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), and radiopharmaceuticals. Each class of agent leverages a different strategy to exploit B7-H3 expression on tumor cells.



- **RV01** (Betabart) is a next-generation radiopharmaceutical consisting of a monoclonal antibody targeting the 4lg isoform of B7H3, conjugated to the beta-emitting radionuclide Lutetium-177 (<sup>177</sup>Lu). This approach aims to deliver targeted radiation directly to B7H3-expressing tumor cells.
- Enoblituzumab (MGA271) is a humanized, Fc-engineered monoclonal antibody. Its modified
  Fc region enhances its binding to activating Fcy receptors on immune cells, thereby
  augmenting antibody-dependent cellular cytotoxicity (ADCC).
- Omburtamab (8H9) is a murine monoclonal antibody. Its radiolabeled form, <sup>131</sup>I-omburtamab, utilizes the cytotoxic properties of Iodine-131 to target B7H3-positive tumors, particularly in the central nervous system.
- MGC018 is an antibody-drug conjugate that links a B7H3-targeting antibody to a potent DNA-alkylating agent, duocarmycin. Upon internalization by the tumor cell, the cytotoxic payload is released, leading to cell death.

# **Comparative Data**

The following tables summarize the available preclinical and clinical data for **RV01** and other B7H3-targeting agents.

# **Table 1: Preclinical Data Comparison**



| Feature                     | RV01 ( <sup>177</sup> Lu)                                                                                                                                                                                                                   | Enoblituzumab                                                                                          | Omburtamab                                                                           | MGC018                                                                                                                                                                                                            |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of<br>Action      | Targeted<br>Radiotherapy                                                                                                                                                                                                                    | Antibody- Dependent Cellular Cytotoxicity (ADCC)                                                       | ADCC &<br>Targeted<br>Radiotherapy                                                   | Antibody-Drug<br>Conjugate (ADC)                                                                                                                                                                                  |
| Target Isoform              | 4lg isoform of<br>B7H3[1][2]                                                                                                                                                                                                                | B7-H3                                                                                                  | B7-H3                                                                                | B7-H3                                                                                                                                                                                                             |
| Key Preclinical<br>Findings | Favorable biodistribution with high tumor uptake.[3][4][5] Shorter half-life (peaks at 1-2 days) compared to traditional mAbs, potentially reducing toxicity. [3][4][5] Complete regression of established solid tumors in mouse models.[6] | Potent antitumor activity in B7-H3-expressing xenograft models of renal cell and bladder carcinoma.[7] | Antitumor activity through ADCC demonstrated in vitro and in preclinical studies.[8] | Potent antitumor activity in preclinical models of breast, ovarian, and lung cancer, as well as melanoma.[5] [9] Activity observed in patient-derived xenograft models with heterogeneous B7-H3 expression.[5][9] |
| Clearance<br>Pathway        | Hepatic clearance, which may minimize hematological toxicities.[2][3]                                                                                                                                                                       | Not specified                                                                                          | Not specified                                                                        | Not specified                                                                                                                                                                                                     |

**Table 2: Clinical Data Comparison** 



| Feature                 | RV01 ( <sup>177</sup> Lu)                         | Enoblituzumab                                                                                                                               | Omburtamab<br>( <sup>131</sup> l)                                                                                                             | MGC018                                                                                                                                                                                             |
|-------------------------|---------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Development<br>Phase    | Phase 1 trial initiation expected in Q4 2025.[10] | Phase 2                                                                                                                                     | Previously granted Breakthrough Therapy Designation; BLA resubmitted but faced challenges with FDA advisory committee.[2][11]                 | Phase 1/2                                                                                                                                                                                          |
| Indications<br>Studied  | Solid Tumors[10]                                  | Localized Prostate Cancer[12][13]                                                                                                           | Pediatric Neuroblastoma with CNS/Leptomenin geal Metastases[2] [14]                                                                           | Advanced Solid Tumors (including mCRPC, NSCLC, Melanoma)[6] [15]                                                                                                                                   |
| Reported<br>Efficacy    | N/A (Preclinical)                                 | In a Phase 2 trial for high-risk localized prostate cancer, 66% of patients had undetectable PSA at 1 year post-prostatectomy. [13][16][17] | In study 03-133, the median overall survival (OS) was 50.8 months in patients with CNS/leptomenin geal metastases from neuroblastoma. [2][14] | In a Phase 1 study, PSA reductions of ≥50% were seen in 5 of 9 mCRPC patients. In melanoma patients, target lesion reductions of 24%, 28%, and 36% (one confirmed partial response) were observed. |
| Safety/Tolerabilit<br>y | N/A (Preclinical)                                 | Generally well-<br>tolerated. In the                                                                                                        | Adverse events included                                                                                                                       | Manageable safety profile.                                                                                                                                                                         |







Phase 2 prostate cancer trial, 12% of patients experienced grade 3 adverse events, with no grade 4 events.

[13][16]

myelosuppressio n, fever, headache, and vomiting.[14] Most common treatmentemergent adverse events (≥25%) were anemia, neutropenia, fatigue, hyperpigmentatio n, infusion-

n, infusionrelated reaction, nausea, and palmar-plantar erythrodysesthes ia.[15]

# **Mechanisms of Action and Experimental Workflows**

Visualizing the distinct mechanisms of action and the experimental processes used to evaluate these agents is crucial for a comprehensive understanding.

# Signaling Pathways and Mechanisms of Action

B7-H3 activation in cancer cells can trigger several downstream signaling pathways that promote tumor progression. The therapeutic agents discussed here are designed to counteract these effects through different mechanisms.





#### Click to download full resolution via product page

Caption: B7H3 signaling pathways and points of therapeutic intervention.

The diagram above illustrates how B7-H3 expression on tumor cells can activate multiple downstream signaling pathways, promoting cancer progression.[1][7][18] **RV01**, enoblituzumab, and MGC018 each interrupt this process through distinct mechanisms.

The following diagrams depict the specific mechanisms of action for each class of B7H3-targeting agent.









Click to download full resolution via product page

Caption: Mechanisms of action for different classes of B7H3-targeting agents.



### **Experimental Workflows**

The evaluation of these B7H3-targeting agents involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.



Click to download full resolution via product page

Caption: Generalized experimental workflow for evaluating B7H3-targeting agents.

# **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of B7H3-targeting agents.

## **Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay**

Objective: To measure the ability of an antibody (e.g., enoblituzumab) to induce the lysis of B7H3-expressing target cells by immune effector cells.

Methodology (Flow Cytometry-Based):[19][20]

Cell Preparation:



- Target Cells: B7H3-positive tumor cells are labeled with a fluorescent dye (e.g., CFSE) for identification.
- Effector Cells: Natural Killer (NK) cells are isolated from peripheral blood mononuclear cells (PBMCs).
- Assay Setup:
  - Labeled target cells are plated in a 96-well plate.
  - The B7H3-targeting antibody is added at various concentrations.
  - Effector cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).
  - Control wells include target cells alone, target cells with effector cells only, and target cells with antibody only.
- Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell lysis.
- Staining: A viability dye (e.g., 7-AAD or Propidium Iodide) is added to the wells to stain dead cells.
- Data Acquisition: Samples are analyzed by flow cytometry.
- Analysis: The percentage of dead target cells (positive for both the cell tracker dye and the viability dye) is quantified to determine the level of ADCC.

## In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a B7H3-targeting agent in a living organism. [21][22][23]

#### Methodology:

 Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.



- Tumor Implantation: B7H3-expressing human tumor cells or patient-derived tumor fragments are subcutaneously or orthotopically implanted into the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Mice are randomized into treatment and control groups. The B7H3-targeting agent is administered via a clinically relevant route (e.g., intravenously). The control group receives a vehicle or a non-targeting control agent.
- Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
- Endpoint: The study may be concluded when tumors in the control group reach a
  predetermined size, or after a specific treatment period. Survival can also be monitored as a
  primary endpoint.
- Analysis: Tumor growth curves and survival rates are compared between the treatment and control groups to assess the efficacy of the agent.

## Conclusion

The field of B7H3-targeted therapy is rapidly evolving, with several promising agents demonstrating significant anti-tumor activity. **RV01**, with its targeted radiopharmaceutical approach, offers a distinct mechanism of action with the potential for high efficacy and a favorable safety profile due to its shorter half-life and hepatic clearance. Enoblituzumab effectively harnesses the power of the innate immune system through enhanced ADCC. MGC018 provides a potent and targeted chemotherapy delivery system. Omburtamab has shown promise in the challenging setting of pediatric neuroblastoma with CNS metastases.

The choice of the optimal B7H3-targeting agent will likely depend on the specific tumor type, its B7H3 expression levels, and the overall clinical context. The ongoing and upcoming clinical trials, including the planned Phase 1 study of **RV01**, will be critical in further defining the therapeutic landscape for this important cancer target. This guide serves as a resource for researchers and drug developers to navigate the current state of B7H3-targeting therapies and to inform future research and development efforts.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Radiopharm Theranostics reports preclinical Lu177-B7H3-mAb data | BioWorld [bioworld.com]
- 4. Cancer Drug Breakthrough: Radiopharm Reports Strong Preclinical Results for B7H3 Therapy | RADX Stock News [stocktitan.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. ADCC Assay Protocol [en.bio-protocol.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I
  Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) Radiopharm Theranostics
  [radiopharmtheranostics.com]
- 11. medscape.com [medscape.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancernetwork.com [cancernetwork.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Enoblituzumab Performs Well in Phase 2 Trial of Prostate Cancer Patients | Cancer Nursing Today [cancernursingtoday.com]
- 17. hopkinsmedicine.org [hopkinsmedicine.org]
- 18. researchgate.net [researchgate.net]
- 19. stemcell.com [stemcell.com]



- 20. ADCC Assay Protocol [bio-protocol.org]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo tumor xenograft model [bio-protocol.org]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to B7H3-Targeting Agents: RV01 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2364908#rv01-versus-other-b7h3-targeting-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com